molecular formula C11H15F2NO B8422838 3-(3,4-Difluorophenyl)-n-methyl-4-amino-1-butanol

3-(3,4-Difluorophenyl)-n-methyl-4-amino-1-butanol

Cat. No.: B8422838
M. Wt: 215.24 g/mol
InChI Key: RZYRSAUJADOSJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Difluorophenyl)-n-methyl-4-amino-1-butanol is a useful research compound. Its molecular formula is C11H15F2NO and its molecular weight is 215.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

3-(3,4-difluorophenyl)-4-(methylamino)butan-1-ol

InChI

InChI=1S/C11H15F2NO/c1-14-7-9(4-5-15)8-2-3-10(12)11(13)6-8/h2-3,6,9,14-15H,4-5,7H2,1H3

InChI Key

RZYRSAUJADOSJH-UHFFFAOYSA-N

Canonical SMILES

CNCC(CCO)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred cooled (−10° C.) mixture of lithium aluminum hydride (2.46 g, 65 mmol) and dry THF (50 mL) was added dropwise a solution of 3-(3,4-difluorophenyl)4-(ethoxycarbonylamino)-1-butanol (8.85 g, 32.4 mmol) in THF (40 mL). The solution was heated under reflux for 1.25 h, cooled (ice bath) and saturated sodium sulfate (150 mL) solution was added dropwise. The mixture was stirred at room temperature for 1 hr, filtered through diatomaceous earth, washed with THF and the solvent removed in vacuo. The residue was dissolved in DCM, washed with water, dried (Na2SO4), filtered and the solvent removed in vacuo. Purification by chromatography (2-5% and 10% methanol in DCM) provided the title compound (5.20 g, 75%) as a pale green oil. 1H-NMR (CDCl3) δ 1.85-1.96 (m, 2H, CH) 2.45 (s, 3H, CH3) 2.74-2.85 (m, 3H, CH) 3.37 (br s, 2H, NH, OH) 3.50-3.58 (m, 1H, CH) 3.66-3.73, m, 1H, CH), 6.87-7.35 (m, 3H, ArH). MS m/z 216 (M+H).
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
3-(3,4-difluorophenyl)4-(ethoxycarbonylamino)-1-butanol
Quantity
8.85 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Yield
75%

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